9-O-Acetyl Paliperidone is a chemical compound derived from paliperidone, which is an atypical antipsychotic primarily used for the treatment of schizophrenia and schizoaffective disorders. This compound is categorized under the class of antipsychotic medications and is known for its efficacy in managing symptoms associated with these mental health conditions. The modification of paliperidone to create 9-O-acetylated derivatives aims to enhance its pharmacological properties, including solubility and bioavailability.
The primary source of 9-O-Acetyl Paliperidone is through the chemical modification of paliperidone, which itself is a metabolite of risperidone. The classification of this compound falls within the category of pharmaceutical agents, specifically as an atypical antipsychotic. Its structural modifications are designed to optimize therapeutic effects while minimizing side effects.
The synthesis of 9-O-Acetyl Paliperidone involves several key steps:
The molecular structure of 9-O-Acetyl Paliperidone can be represented by its chemical formula . It features an acetyl group at the 9-position of the paliperidone molecule, which modifies its pharmacokinetic properties.
The primary chemical reactions involving 9-O-Acetyl Paliperidone include:
The mechanism of action for 9-O-Acetyl Paliperidone primarily involves its interaction with various neurotransmitter receptors in the brain:
This dual action on dopamine and serotonin receptors is key to its efficacy in treating schizophrenia .
These properties are critical for formulation development in pharmaceutical applications .
9-O-Acetyl Paliperidone has several applications in scientific research and pharmaceutical development:
Acetylation of paliperidone’s 9-hydroxy group is a critical modification for altering physicochemical properties while retaining its core pharmacological scaffold. Key methodologies include:
Table 1: Comparison of Acetylation Methods for Paliperidone Derivatives
Method | Reagent/Solvent | Yield (%) | Selectivity | Key Limitation |
---|---|---|---|---|
Classical Anhydride | Ac₂O, CH₂Cl₂, Et₃N | 70–85 | Moderate (O vs. N) | Requires purification steps |
Solvent-Free | Ac₂O (neat), 60°C | >95 | High (9-OH specific) | Temperature sensitivity |
Catalytic (e.g., DMAP) | Ac₂O, CH₃CN, 4-DMAP | 80–90 | High | Catalyst removal challenges |
The introduction of an acetyl group at C9 alters paliperidone’s conformation and electronic properties:
Table 2: Stereochemical and Electronic Properties of Paliperidone vs. 9-O-Acetyl Derivative
Property | Paliperidone | 9-O-Acetylpaliperidone | Biological Implication |
---|---|---|---|
Torsional Angle (C8-C9-O) | 120° | 105° | Altered scaffold rigidity |
HOMO Energy (eV) | −6.8 | −7.2 | Reduced electron donation |
logP | 2.1 | 3.0 | Enhanced lipophilicity |
Intramolecular H-bond | Present (O-H⋯O=C) | Absent | Increased membrane permeability |
Achieving regioselective acetylation demands optimization of:
Table 3: Optimized Conditions for Regioselective 9-O-Acetylation
Parameter | Optimal Condition | Effect on Yield/Selectivity |
---|---|---|
Catalyst | p-TSA (0.5 mol%) | Yield: 94%; O/N ratio: 20:1 |
Solvent | Anhydrous acetonitrile | Yield: 92%; solubility >50 mg/mL |
Temperature | 0–5°C | Byproduct formation <2% |
Ac₂O Equivalents | 1.1 equiv | Diacetylation avoided |
Reaction Time | 4–6 hours | Completion >98% (HPLC) |
Key Reaction Pathway:
Paliperidone + Ac₂O → [*p*-TSA, CH₃CN, 0°C] → 9-*O*-Acetylpaliperidone + AcOH
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8